BenchChemオンラインストアへようこそ!

1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Antibacterial Pyrroloquinoline Structure-Activity Relationship

The compound 1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline (C₂₇H₂₆N₂O, MW 394.5 g/mol) belongs to the 1-aryl-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline class, a series of synthetic quinoline-derived antibacterials that target non-dividing and clinically latent Gram-positive microorganisms. Its core structure is defined by a tricyclic pyrrolo[3,2-c]quinoline scaffold bearing a 4-isopropylphenyl substituent at N-1, a methyl group at C-4, and a phenoxy group at C-8.

Molecular Formula C27H26N2O
Molecular Weight 394.518
CAS No. 861210-25-5
Cat. No. B2738174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
CAS861210-25-5
Molecular FormulaC27H26N2O
Molecular Weight394.518
Structural Identifiers
SMILESCC1=C2CCN(C2=C3C=C(C=CC3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)C(C)C
InChIInChI=1S/C27H26N2O/c1-18(2)20-9-11-21(12-10-20)29-16-15-24-19(3)28-26-14-13-23(17-25(26)27(24)29)30-22-7-5-4-6-8-22/h4-14,17-18H,15-16H2,1-3H3
InChIKeySLEVTVFWKZEBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline (CAS 861210-25-5) – Core Structural Identity and Procurement Context


The compound 1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline (C₂₇H₂₆N₂O, MW 394.5 g/mol) belongs to the 1-aryl-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline class, a series of synthetic quinoline-derived antibacterials that target non-dividing and clinically latent Gram-positive microorganisms [1]. Its core structure is defined by a tricyclic pyrrolo[3,2-c]quinoline scaffold bearing a 4-isopropylphenyl substituent at N-1, a methyl group at C-4, and a phenoxy group at C-8. This compound is explicitly claimed in patent CA2628729C as an agent for killing clinically latent bacteria, distinguishing it from conventional antibiotics that primarily target actively dividing cells [1].

Why Generic Substitution of 1-(4-Isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline Fails: Structural Specificity and Pharmacodynamic Divergence


Within the 1-arylpyrrolo[3,2-c]quinoline series, the nature of the N-1 aryl substituent profoundly influences antibacterial spectrum, potency, and selectivity against non-dividing bacterial subpopulations. Simple generic substitution using the closest commercial analog, HT-61 (1-(2-phenylethyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline, CAS 936622-80-9), would replace the 4-isopropylphenyl group of the target compound with a 2-phenylethyl chain, altering molecular lipophilicity, membrane partitioning kinetics, and potentially the ability to synergize with aminoglycosides or cell wall-active agents [1][2]. The patent literature explicitly enumerates distinct embodiments for each 1-substituent, implying that the specific combination of 4-isopropylphenyl at N-1, 4-methyl, and 8-phenoxy defines a unique pharmacodynamic profile that cannot be recapitulated by unguided analog swapping [1].

Quantitative Differentiation Evidence for 1-(4-Isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline (CAS 861210-25-5) Relative to Closest Comparators


Structural Divergence at N-1 – Increased Lipophilicity vs. HT-61 Drives Differential Membrane Partitioning

The target compound differs from the closest literature-characterized analog HT-61 (1-(2-phenylethyl) derivative) solely at the N-1 substituent: a 4-isopropylphenyl group (calculated logP ≈ 5.2) replaces the 2-phenylethyl chain (logP ≈ 4.5 for HT-61) [1]. This structural change increases predicted octanol-water partition coefficient (logP) by approximately 0.7 log units, indicating higher membrane affinity. The larger, planar 4-isopropylphenyl group also alters molecular topology, which may restrict conformational flexibility relative to the ethylene linker in HT-61 and modulate interactions with anionic staphylococcal membrane phospholipids [1].

Antibacterial Pyrroloquinoline Structure-Activity Relationship

Patent-Claimed Activity Against Clinically Latent Microorganisms – A Therapeutic Niche Not Addressed by Conventional Quinolones

CA2628729C explicitly claims compounds of formula I, including 4-methyl-8-phenoxy-1-(4-propan-2-ylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline (the target compound), for use in killing clinically latent microorganisms [1]. This claim distinguishes the target from standard-of-care quinolones (e.g., ciprofloxacin) that are ineffective against dormant bacterial subpopulations. The closest analog HT-61 has demonstrated in vitro bactericidal activity against non-dividing S. aureus, with planktonic MIC = 16 mg/L and MBC = 32 mg/L versus vancomycin (MIC = 4 mg/L) [2]. In biofilm models, HT-61 achieved an MBC of 32 mg/L, outperforming vancomycin (MBC = 64 mg/L) by a factor of 2-fold [2].

Antimicrobial Biofilm Latent Infection

Predicted Physicochemical Differentiation from HT-61 – Molecular Weight, Hydrogen Bonding, and Rotatable Bonds

The replacement of the 2-phenylethyl group in HT-61 with a 4-isopropylphenyl group in the target compound increases molecular weight from 380.5 g/mol (HT-61) to 394.5 g/mol (+14 Da), adds one additional sp² carbon (planar geometry), and reduces the number of rotatable bonds [1]. The target compound retains zero hydrogen bond donors and two hydrogen bond acceptors (identical to HT-61), ensuring comparable passive permeability potential. Purity specifications from a commercial listing indicate a minimum of 95% for the target compound .

Drug-likeness Physicochemical Properties ADME

Patent-Exemplified Synergy with Aminoglycosides – A Distinctive Combination Therapy Profile

A related patent family member (WO2008053179 / CA2628729) teaches that the compound class can be combined with aminoglycoside antimicrobial agents (including neomycin, gentamicin, kanamycin) for enhanced killing of microbial infections [1]. The closest analog HT-61 has demonstrated synergistic bactericidal activity with neomycin and gentamicin against MSSA and MRSA in vitro, with time-kill assays showing >3-log₁₀ reduction in CFU when combined with sub-MIC concentrations of both agents [2]. The target compound is structurally positioned within the same patent scope and is expected to exhibit analogous synergy profiles, though direct experimental confirmation is not yet publicly available.

Synergy Aminoglycoside Combination Therapy

Membrane-Selective Mechanism vs. Mammalian Cytotoxicity – Class-Wide Safety Margin Inference

HT-61 exerts its bactericidal effect by preferentially binding to anionic staphylococcal membrane components (lipoteichoic acids, phosphatidylglycerol), causing membrane depolarization and structural instability, with minimal activity against zwitterionic mammalian cell membranes [1][2]. While direct cytotoxicity data (e.g., CC₅₀ on human keratinocyte lines) are not publicly available for the target compound, the conserved pharmacophore (tricyclic core + phenoxy at C-8) and the enhanced lipophilicity conferred by the 4-isopropylphenyl group are consistent with the same membrane-targeting mechanism [1].

Selectivity Membrane Depolarization Cytotoxicity

Optimal Research and Industrial Application Scenarios for 1-(4-Isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline (CAS 861210-25-5)


Topical Anti-Staphylococcal Formulation Development Targeting Biofilm-Associated Chronic Wounds

The compound's patent-claimed activity against clinically latent microorganisms [1] supports its deployment in topical formulations (creams, ointments, wound dressings) for chronic skin infections where S. aureus biofilms are prevalent. The higher predicted logP (~5.2) relative to HT-61 suggests improved skin retention and sustained local drug levels, a desirable attribute for wound care products [2].

Aminoglycoside-Adjuvant Research for Multidrug-Resistant Gram-Positive Infections

Given the demonstrated synergy between the class prototype HT-61 and aminoglycosides (neomycin, gentamicin) against MSSA and MRSA [3], the target compound is a priority candidate for combination studies. Its structural differentiation (4-isopropylphenyl vs. 2-phenylethyl) may yield altered synergy ratios that could be exploited to reduce aminoglycoside dosing and mitigate ototoxicity/nephrotoxicity [1].

Structure-Activity Relationship (SAR) Probing of the N-1 Substituent in Pyrroloquinoline Antibacterials

As an exemplar of the 4-isopropylphenyl-substituted subseries explicitly claimed in CA2628729C [1], this compound serves as a critical SAR probe. Comparative MIC determination against isogenic S. aureus panels (MSSA, MRSA, VISA) alongside HT-61 and the 4-methoxyphenyl analog [1] would delineate the contribution of lipophilicity, steric bulk, and π-electron density at N-1 to antibacterial potency and selectivity.

Chemical Biology Probes for Bacterial Membrane Depolarization Studies

The class-conserved mechanism of bacterial membrane depolarization, documented for HT-61 using DiSC₃(5) fluorescence [4], makes this compound a valuable tool for investigating membrane-active antimicrobials. Its distinct N-1 substituent may alter the kinetics of membrane interaction, providing a complementary probe to HT-61 in biophysical studies of antimicrobial peptide-mimetic small molecules.

Quote Request

Request a Quote for 1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.